molecular formula C6H10ClN3 B1412646 3-Chloro-1-isobutyl-1H-1,2,4-triazole CAS No. 1851671-13-0

3-Chloro-1-isobutyl-1H-1,2,4-triazole

Cat. No. B1412646
CAS RN: 1851671-13-0
M. Wt: 159.62 g/mol
InChI Key: CPYFNZHQOZGRHI-UHFFFAOYSA-N
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Description

“3-Chloro-1-isobutyl-1H-1,2,4-triazole” is a chemical compound with the molecular formula C6H10ClN3 . It belongs to the class of compounds known as 1,2,4-triazoles, which are nitrogen-containing heterocyclic compounds . These compounds are known for their wide range of biological applications and are used as a basic nucleus of different heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “3-Chloro-1-isobutyl-1H-1,2,4-triazole” is characterized by a five-membered triazole ring with three nitrogen atoms, one chlorine atom, and an isobutyl group . The presence of the triazole ring allows the compound to accommodate a broad range of substituents, paving the way for the construction of diverse novel bioactive molecules .

Scientific Research Applications

Drug Discovery

1,2,4-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,4-triazole core are available in the market .

Organic Synthesis

1,2,4-Triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,4-Triazoles are used in polymer chemistry . Their strong dipole moment (4.8–5.6 Debye) and hydrogen bonding ability make them structurally resembling to the amide bond .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles are used due to their aromatic character . They can mimic an E or a Z amide bond .

Bioconjugation

1,2,4-Triazoles are used in bioconjugation . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Chemical Biology

In chemical biology, 1,2,4-triazoles are used due to their versatile applications . They pave the way for the construction of diverse novel bioactive molecules .

Fluorescent Imaging

1,2,4-Triazoles are used in fluorescent imaging . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .

Materials Science

1,2,4-Triazoles are also important in materials science . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

3-chloro-1-(2-methylpropyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYFNZHQOZGRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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